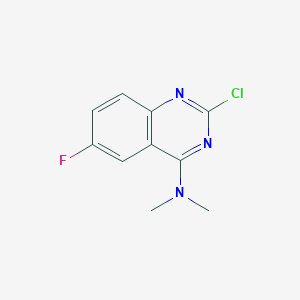![molecular formula C25H37ClN2O2 B8489334 tert-butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-3-methylpiperazine-1-carboxylate](/img/structure/B8489334.png)
tert-butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-3-methylpiperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-3-methylpiperazine-1-carboxylate is a complex organic compound with a unique structure that includes a piperazine ring, a cyclohexene ring, and a tert-butyl ester group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-3-methylpiperazine-1-carboxylate typically involves multiple steps, including the formation of the cyclohexene ring, the introduction of the chlorophenyl group, and the attachment of the piperazine ring. Common reagents used in these reactions include tert-butyl bromoacetate, 4-chlorobenzyl chloride, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
tert-butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-3-methylpiperazine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce ketones or carboxylic acids, while reduction reactions may yield alcohols or amines. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.
Aplicaciones Científicas De Investigación
tert-butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-3-methylpiperazine-1-carboxylate has several scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of green chemistry.
Mecanismo De Acción
The mechanism of action of tert-butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-3-methylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways within cells. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other piperazine derivatives and cyclohexene-containing molecules, such as:
- Tert-butyl 4-((2-(4-fluorophenyl)-4,4-dimethylcyclohex-1-enyl)methyl)-3-methylpiperazine-1-carboxylate
- Tert-butyl 4-((2-(4-bromophenyl)-4,4-dimethylcyclohex-1-enyl)methyl)-3-methylpiperazine-1-carboxylate
Uniqueness
What sets tert-butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-3-methylpiperazine-1-carboxylate apart from similar compounds is its specific combination of functional groups, which confer unique chemical and biological properties. The presence of the chlorophenyl group, in particular, may enhance its biological activity compared to other halogenated derivatives.
Propiedades
Fórmula molecular |
C25H37ClN2O2 |
|---|---|
Peso molecular |
433.0 g/mol |
Nombre IUPAC |
tert-butyl 4-[[2-(4-chlorophenyl)-4,4-dimethylcyclohexen-1-yl]methyl]-3-methylpiperazine-1-carboxylate |
InChI |
InChI=1S/C25H37ClN2O2/c1-18-16-28(23(29)30-24(2,3)4)14-13-27(18)17-20-11-12-25(5,6)15-22(20)19-7-9-21(26)10-8-19/h7-10,18H,11-17H2,1-6H3 |
Clave InChI |
UOKYFPTWPQKSLV-UHFFFAOYSA-N |
SMILES canónico |
CC1CN(CCN1CC2=C(CC(CC2)(C)C)C3=CC=C(C=C3)Cl)C(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


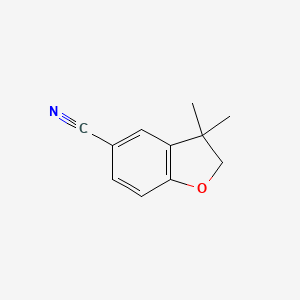
![Benzo[b]thiophene-2-carboxamide,3-amino-6-(4-amino-1-piperidinyl)-4-fluoro-](/img/structure/B8489272.png)
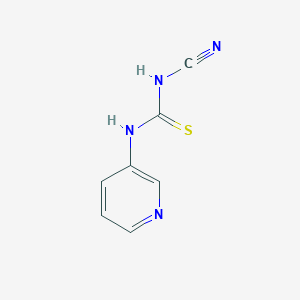
![4-(9-Phenyl[1,2,4]triazolo[3,4-f][1,6]naphthyridin-8-yl)benzaldehyde](/img/structure/B8489289.png)
![1-[3,4-Bis(benzyloxy)-5-nitrophenyl]-2-bromoethan-1-one](/img/structure/B8489299.png)
![3-(Bicyclo[2.2.1]heptan-2-yloxy)-4-methoxyaniline](/img/structure/B8489304.png)
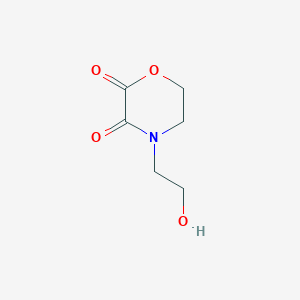

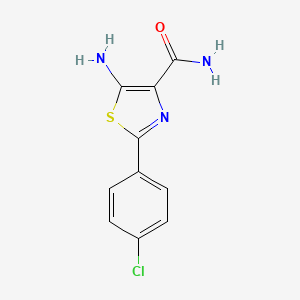
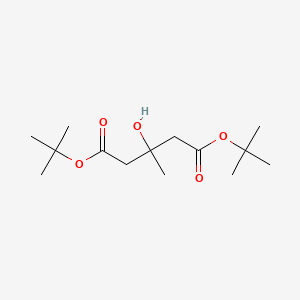
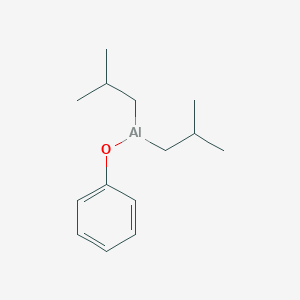
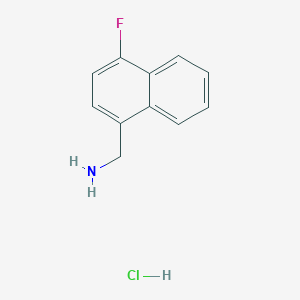
![1'-Benzyl-7-methoxy-4,5-dihydrospiro[pyrrolo(1,2-a)quinoxaline-4,4'-piperidine]](/img/structure/B8489356.png)
